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Compound of Interest

Compound Name: 4-(Oxetan-3-YL)aniline

Cat. No.: B572106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a
common synthetic pathway for the versatile building block, 4-(Oxetan-3-yl)aniline (CAS No:
1221819-62-0). Due to the limited availability of publicly accessible, experimentally-derived
spectra for this specific compound, this document presents predicted data based on the
analysis of its constituent chemical moieties and related structures. Detailed, standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory
setting.

Chemical Structure and Properties
« IUPAC Name: 4-(Oxetan-3-yl)aniline

e CAS Number: 1221819-62-0[1][2][3][4]

 Molecular Formula: CoH11NO[2][4]

« Molecular Weight: 149.19 g/mol [2][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectral data for 4-(Oxetan-3-yl)aniline. These
predictions are derived from established chemical shift and absorption frequency ranges for
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aniline and oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.15 d,J=85Hz 2H Ar-H (ortho to -NHz2)
Ar-H (ortho to
~6.70 d,J=85Hz 2H
oxetane)
Oxetane -CHz-
~4.90 t,J=6.5Hz 2H _
(adjacent to O)
Oxetane -CH2-
~ 4.65 t,J=6.5Hz 2H _
(adjacent to Ar)
~ 3.90 p,J=6.5Hz 1H Oxetane -CH-
~3.75 brs 2H -NH:2

Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

~145.0 Ar-C (-NH2)

~135.0 Ar-C (ipso-oxetane)
~129.0 Ar-CH (ortho to oxetane)
~115.5 Ar-CH (ortho to -NH2)
~72.0 Oxetane -CHa-

~38.0 Oxetane -CH-

Infrared (IR) Spectroscopy
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Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~ 3450 - 3350 Strong, Sharp (doublet) N-H stretch (asymmetric &
symmetric)

~ 3050 Medium Aromatic C-H stretch

~ 2950 Medium Aliphatic C-H stretch

~ 1620 Strong N-H bend (scissoring)

~ 1520 Strong Aromatic C=C stretch

~ 1250 Strong Aromatic C-N stretch

~ 980 Strong Oxetane C-O-C stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment
149 100 [M]* (Molecular lon)
[M - C2Hs]* (Loss of ethene
120 60
from oxetane)
92 80 [CeHaNH2]* (Aniline fragment)

Experimental Protocols

The following are standard procedures for the spectroscopic analysis of an aniline derivative

such as 4-(Oxetan-3-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o For *H NMR, dissolve 5-10 mg of 4-(Oxetan-3-yl)aniline in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

o For 3C NMR, prepare a more concentrated solution of 20-50 mg in 0.6 mL of the chosen
deuterated solvent.

e Instrumentation:

o Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
o Data Acquisition:

o Acquire spectra at room temperature.

o For 'H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2
seconds.

o For 3C NMR, use a 90° pulse angle with proton decoupling and a relaxation delay of 2-5
seconds.

» Data Processing:
o Apply Fourier transformation, phase correction, and baseline correction to the raw data.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the signals in the *H NMR spectrum and identify spin-spin coupling patterns to
aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation:

o If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the
solid sample directly onto the ATR crystal.
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o Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately
100 mg of dry KBr powder and pressing the mixture into a transparent disk.

e Instrumentation:
o Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Scan the sample over a typical range of 4000-400 cm~1,
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent
such as methanol or acetonitrile.

e Instrumentation:

o Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron lonization
- El, or Electrospray lonization - ESI). The choice of ionization will depend on the desired
information (fragmentation or molecular ion).

o Data Acquisition:
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o Introduce the sample into the ion source. For ESI, this is typically done via direct infusion
or coupled with liquid chromatography. For El, a direct insertion probe may be used for

solid samples.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

o Data Analysis:
o Identify the molecular ion peak ([M]* for El, [M+H]* or [M+Na]* for ESI).

o Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution
mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthetic Workflow

A common and efficient method for the synthesis of 4-(Oxetan-3-yl)aniline is the reductive
amination of oxetan-3-one with aniline.[1] This process involves the formation of an
intermediate imine, which is then reduced to the final product.
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Reactants

Aniline Oxetan-3-one

Reaction Steps

1. Mixing in Solvent
(e.g., Methanol)
with Acid Catalyst

2. Imine Formation
(Intermediate)

Reduction

3. Reduction
(e.g., NaBH(OACc)3)

solation & Purification

Product

4-(Oxetan-3-yl)aniline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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